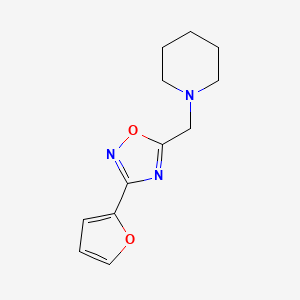![molecular formula C11H18N2OS B7544389 1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B7544389.png)
1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol, also known as TES-1025, is a compound that has attracted the attention of the scientific community due to its potential applications in the field of medicine. TES-1025 is a piperidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of 1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol is not fully understood, but it is thought to act on the central nervous system by modulating the activity of certain neurotransmitters. Specifically, 1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol has been shown to enhance the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol has a variety of biochemical and physiological effects, including anticonvulsant, anxiolytic, and sedative properties. Additionally, 1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol has been shown to have anti-inflammatory effects, making it a potential treatment option for individuals with inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol is that it has been shown to have a relatively low toxicity profile, making it a safer option for use in lab experiments. However, one limitation of 1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol. One area of interest is the potential use of 1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol as a treatment option for individuals with epilepsy. Additionally, further research is needed to fully understand the mechanism of action of 1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol and its potential applications in the treatment of other neurological and inflammatory disorders. Finally, researchers may also investigate the potential use of 1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol as a cancer therapy.
Méthodes De Synthèse
1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol can be synthesized using a multistep reaction process. The first step involves the reaction of 2-ethyl-4-methylthiazole with paraformaldehyde to form a thiazole aldehyde intermediate. This intermediate is then reacted with piperidine in the presence of a reducing agent to form 1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol.
Applications De Recherche Scientifique
1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol has been the subject of several scientific studies, with researchers investigating its potential applications in the field of medicine. One study found that 1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol has potent anticonvulsant activity, making it a potential treatment option for individuals with epilepsy. Another study found that 1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol has the ability to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
1-[(2-ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c1-2-11-12-9(8-15-11)6-13-5-3-4-10(14)7-13/h8,10,14H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLYXTXEBOZPRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)CN2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-methyl-4-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyridin-2-one](/img/structure/B7544380.png)
![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7544381.png)

![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-[(4-fluorobenzoyl)amino]-3-methylbutanoate](/img/structure/B7544395.png)

![2-ethyl-4-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-1,3-thiazole](/img/structure/B7544406.png)
